molecular formula C9H14Cl2F3N3 B13712952 2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl

2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl

Katalognummer: B13712952
Molekulargewicht: 292.13 g/mol
InChI-Schlüssel: OLNXPVOSMODDIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD32690925” is a chemical entity with unique properties and applications. It is known for its specific reactivity and potential uses in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and the potential it holds for innovative applications in chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32690925” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired chemical transformations.

    Purification: The resulting product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of “MFCD32690925” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Automation: Implementing automated systems to monitor and control reaction conditions.

    Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing and analysis.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD32690925” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also be reduced, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Catalysts such as palladium on carbon are often used to facilitate reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

“MFCD32690925” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is utilized in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism by which “MFCD32690925” exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanism of action.

Vergleich Mit ähnlichen Verbindungen

    Compound A: Shares a similar chemical structure but differs in its reactivity and applications.

    Compound B: Has comparable properties but is used in different industrial processes.

    Compound C: Exhibits similar biological activity but with distinct molecular targets.

Uniqueness: “MFCD32690925” stands out due to its unique combination of chemical properties and potential applications. Its distinct reactivity and versatility make it a valuable compound in various scientific and industrial fields.

Eigenschaften

Molekularformel

C9H14Cl2F3N3

Molekulargewicht

292.13 g/mol

IUPAC-Name

1-[5-(trifluoromethyl)pyridin-2-yl]propylhydrazine;dihydrochloride

InChI

InChI=1S/C9H12F3N3.2ClH/c1-2-7(15-13)8-4-3-6(5-14-8)9(10,11)12;;/h3-5,7,15H,2,13H2,1H3;2*1H

InChI-Schlüssel

OLNXPVOSMODDIY-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=NC=C(C=C1)C(F)(F)F)NN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.